Cas no 144735-54-6 (1-(Benzyloxy)-4-ethynyl-2-methoxybenzene)

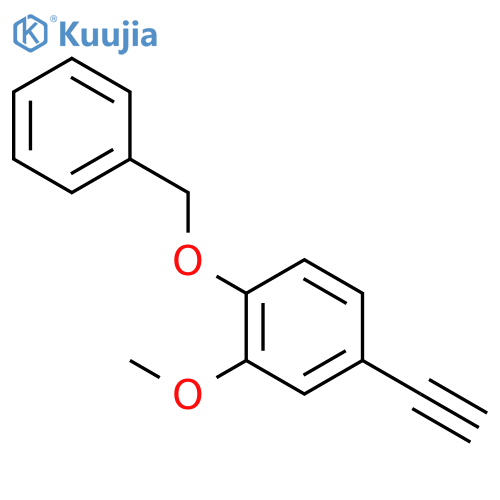

144735-54-6 structure

商品名:1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene 化学的及び物理的性質

名前と識別子

-

- Benzene,4-ethynyl-2-methoxy-1-(phenylmethoxy)-

- [3-methoxy-4-(benzyloxy)phenyl]acetylene

- 4-(benzyloxy)-3-methoxyphenylacetylene

- 4-BENZYLOXY-1-ETHYNYL-3-METHOXY-BENZENE

- 4-benzyloxy-3-methoxyphenylacetylene

- 4-Ethynyl-2-methoxy-1-(phenylmethoxy)benzene

- ACMC-1C2WY

- AG-D-88051

- CTK4C4186

- KB-240377

- EN300-1869207

- A1-24005

- 4-ethynyl-2-methoxy-1-phenylmethoxybenzene

- 1-(BENZYLOXY)-4-ETHYNYL-2-METHOXYBENZENE

- 144735-54-6

- DTXSID50448892

- Benzene, 4-ethynyl-2-methoxy-1-(phenylmethoxy)-

- CS-0237776

- DTXCID90399713

- DB-161642

- 1-(Benzyloxy)-4-ethynyl-2-methoxybenzene

-

- インチ: InChI=1S/C16H14O2/c1-3-13-9-10-15(16(11-13)17-2)18-12-14-7-5-4-6-8-14/h1,4-11H,12H2,2H3

- InChIKey: PLUHQGRVJMSIDW-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(OCC2C=CC=CC=2)=C(OC)C=1)#C

計算された属性

- せいみつぶんしりょう: 238.09942

- どういたいしつりょう: 238.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 18.5Ų

じっけんとくせい

- 密度みつど: 1.122

- ふってん: 359.584°C at 760 mmHg

- フラッシュポイント: 142.342°C

- 屈折率: 1.586

- PSA: 18.46

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308446-250mg |

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene |

144735-54-6 | 98% | 250mg |

¥13143 | 2023-04-15 | |

| Enamine | EN300-1869207-0.5g |

1-(benzyloxy)-4-ethynyl-2-methoxybenzene |

144735-54-6 | 95% | 0.5g |

$768.0 | 2023-09-18 | |

| Enamine | EN300-1869207-10.0g |

1-(benzyloxy)-4-ethynyl-2-methoxybenzene |

144735-54-6 | 95% | 10g |

$4236.0 | 2023-05-26 | |

| Aaron | AR001KRB-5g |

Benzene, 4-ethynyl-2-methoxy-1-(phenylmethoxy)- |

144735-54-6 | 95% | 5g |

$3955.00 | 2023-12-16 | |

| 1PlusChem | 1P001KIZ-250mg |

Benzene, 4-ethynyl-2-methoxy-1-(phenylmethoxy)- |

144735-54-6 | 95% | 250mg |

$664.00 | 2024-06-20 | |

| 1PlusChem | 1P001KIZ-100mg |

Benzene, 4-ethynyl-2-methoxy-1-(phenylmethoxy)- |

144735-54-6 | 95% | 100mg |

$485.00 | 2024-06-20 | |

| 1PlusChem | 1P001KIZ-500mg |

Benzene, 4-ethynyl-2-methoxy-1-(phenylmethoxy)- |

144735-54-6 | 95% | 500mg |

$1012.00 | 2024-06-20 | |

| Aaron | AR001KRB-250mg |

Benzene, 4-ethynyl-2-methoxy-1-(phenylmethoxy)- |

144735-54-6 | 95% | 250mg |

$695.00 | 2025-02-13 | |

| Aaron | AR001KRB-2.5g |

Benzene, 4-ethynyl-2-methoxy-1-(phenylmethoxy)- |

144735-54-6 | 95% | 2.5g |

$2681.00 | 2023-12-16 | |

| 1PlusChem | 1P001KIZ-1g |

Benzene, 4-ethynyl-2-methoxy-1-(phenylmethoxy)- |

144735-54-6 | 95% | 1g |

$1281.00 | 2024-06-20 |

1-(Benzyloxy)-4-ethynyl-2-methoxybenzene 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

144735-54-6 (1-(Benzyloxy)-4-ethynyl-2-methoxybenzene) 関連製品

- 78136-55-7(4-BENZYLOXY-3-METHOXY-TOLUENE)

- 1860-60-2((4-Methoxy-3-phenylmethoxyphenyl)methanol)

- 33693-48-0(4-(Benzyloxy)-3-methoxy-benzyl Alcohol)

- 128133-59-5(1-(benzyloxy)-3-ethynylbenzene)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量